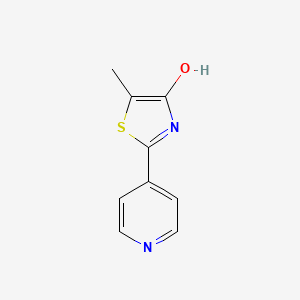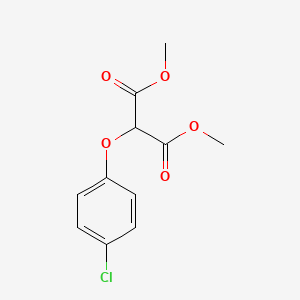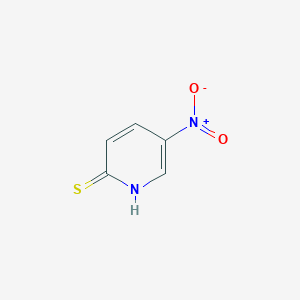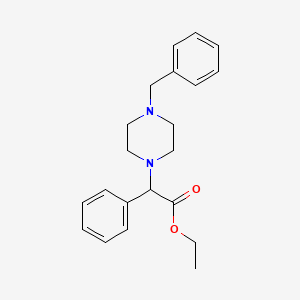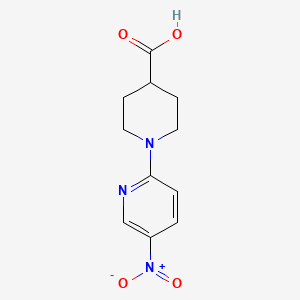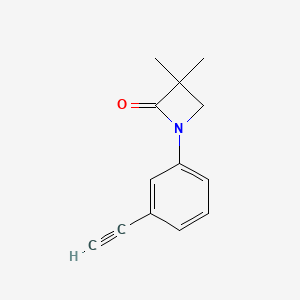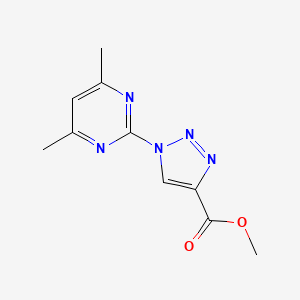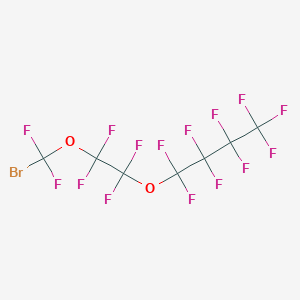
1-Bromoperfluoro-2,5-dioxanonane
Vue d'ensemble
Description
1-Bromoperfluoro-2,5-dioxanonane (FPD) is an organic perfluorinated compound that belongs to the family of haloalkanes. It has a molecular formula of C7BrF15O2 .
Molecular Structure Analysis
The 1-Bromoperfluoro-2,5-dioxanonane molecule contains a total of 25 atoms: 7 Carbon atoms, 2 Oxygen atoms, 15 Fluorine atoms, and 1 Bromine atom . It also contains a total of 24 bonds, including 24 non-H bonds, 6 rotatable bonds, and 2 aliphatic ethers .Physical And Chemical Properties Analysis
1-Bromoperfluoro-2,5-dioxanonane has a molecular weight of 480.95 g/mol. It has a predicted density of 1.908±0.06 g/cm3 .Applications De Recherche Scientifique
Surface Activity and Polymer Science
Perfluorinated Surfactants : A study by Han et al. (2009) discusses the synthesis and surface activity of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants, closely related to 1-Bromoperfluoro-2,5-dioxanonane. These surfactants exhibit low surface tension, significantly reducing the surface tensions of organic solvents, showcasing their potential for applications in coatings, foams, and as emulsifying agents (Han, Zhang, Li, & Li, 2009).
Polymerization and Thermal Properties : Research on the polymerization of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid triethoxysilylpropylamide illustrates the creation of polymers with unique structural fragments and amorphous characteristics, highlighting the utility of such compounds in developing new materials with specific thermal and solubility properties (Krukovsky, 2017).
Organic Synthesis and Medicinal Chemistry
Asymmetric Synthesis : The asymmetric synthesis of trifluoromethylated compounds, starting from derivatives like 1,3-dioxan-5-one, demonstrates the importance of fluoroorganic compounds in creating molecules with high enantiomeric excess, useful in pharmaceuticals and agrochemicals (Enders & Herriger, 2007).
Fluorinated Molecules in Drug Development : The development of highly charged cation-radical salts based on redox-active sites, including fluoroorganic compounds, opens pathways for creating novel materials with potential applications in electronics and drug delivery systems (Rathore, Burns, & Deselnicu, 2001).
Synthesis of Radiotracers for Cancer Gene Therapy : The synthesis of 5-(2-radiohaloethyl)- and 5-(2-radiohalovinyl)-2′-deoxyuridines, employing fluorinated intermediates, underlines the critical role of fluorinated compounds in the development of novel radiotracers for diagnosing and monitoring cancer treatment (Yu et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
1-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,4,4,4-nonafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF15O2/c8-7(22,23)25-6(20,21)5(18,19)24-4(16,17)2(11,12)1(9,10)3(13,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVFMOQHHHUYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(OC(C(OC(F)(F)Br)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF15O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377691 | |
| Record name | 1-Bromoperfluoro-2,5-dioxanonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromoperfluoro-2,5-dioxanonane | |
CAS RN |
330562-46-4 | |
| Record name | 1-[2-(Bromodifluoromethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,4,4,4-nonafluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330562-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromoperfluoro-2,5-dioxanonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 330562-46-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[2-(2-phenylethenyl)benzimidazol-1-yl]acetate](/img/structure/B1303173.png)
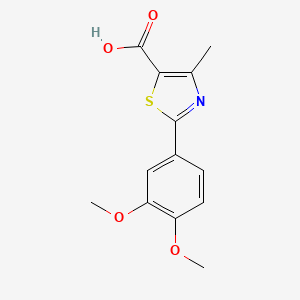
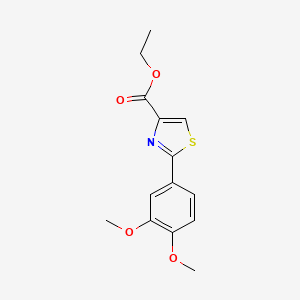
![Ethyl 2-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxobutanoate](/img/structure/B1303178.png)

